An In-depth Technical Guide to the Chemical Properties of 1-Naphthoic Acid-d7
An In-depth Technical Guide to the Chemical Properties of 1-Naphthoic Acid-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Naphthoic Acid-d7, a deuterated analog of 1-Naphthoic Acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and other scientific disciplines where isotopically labeled compounds are utilized.
Core Chemical Properties
1-Naphthoic Acid-d7 is a stable, isotopically labeled form of 1-Naphthoic acid where seven hydrogen atoms on the naphthalene ring have been replaced by deuterium. This isotopic substitution is of significant interest in various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based analyses.
Physicochemical Data
| Property | Value |
| CAS Number | 634179-80-9[1][2] |
| Molecular Formula | C₁₁HD₇O₂[1][2] |
| Molecular Weight | 179.22 g/mol [2] |
| Appearance | White to light yellow powder/crystal (for non-deuterated form) |
| Melting Point | 157-160 °C (for non-deuterated form) |
| Boiling Point | 300 °C (for non-deuterated form) |
| Solubility | Soluble in Chloroform, DMF, Ethyl Acetate, Methanol |
Spectroscopic Data (for non-deuterated 1-Naphthoic Acid)
| Spectroscopy Type | Key Features and Peaks |
| ¹H NMR | Spectra available for the non-deuterated form, showing characteristic aromatic proton signals. |
| ¹³C NMR | Spectra available for the non-deuterated form, showing characteristic aromatic and carboxyl carbon signals. |
| Mass Spectrometry (MS) | Molecular Ion (M+) peak at m/z 172 for the non-deuterated form. The deuterated form is expected to have a molecular ion peak at m/z 179. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O stretching of the carboxylic acid, O-H stretching, and aromatic C-H and C=C stretching for the non-deuterated form. |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 1-Naphthoic Acid-d7 are not widely published. However, general methods for the synthesis of deuterated aromatic compounds and the analysis of similar molecules can be adapted.
General Synthesis Approach for Deuterated Aromatic Carboxylic Acids
The synthesis of 1-Naphthoic Acid-d7 would likely involve the use of a deuterated naphthalene precursor or the deuteration of a 1-naphthoic acid derivative. A common strategy for introducing deuterium into an aromatic ring is through electrophilic aromatic substitution using a deuterium source like D₂SO₄ or by metal-catalyzed H-D exchange reactions.
A plausible synthetic route could involve the Grignard reaction of a deuterated bromonaphthalene with carbon dioxide.
Illustrative Grignard Reaction Workflow:
Caption: General workflow for the synthesis of 1-Naphthoic Acid-d7.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A general protocol for the purity analysis of 1-Naphthoic Acid (and adaptable for its deuterated analog) using HPLC is outlined below.
Objective: To determine the purity of a 1-Naphthoic Acid sample.
Materials:
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1-Naphthoic Acid sample
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HPLC-grade acetonitrile
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HPLC-grade water
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Formic acid
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
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Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
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Standard Solution Preparation: Accurately weigh a known amount of 1-Naphthoic Acid standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
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Sample Preparation: Accurately weigh the 1-Naphthoic Acid-d7 sample and dissolve it in the mobile phase to a similar concentration as the standard.
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HPLC Analysis:
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Set the column temperature (e.g., 30 °C).
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Set the flow rate (e.g., 1.0 mL/min).
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Set the UV detection wavelength (e.g., 254 nm).
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Inject the standard and sample solutions.
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Data Analysis: Determine the retention time and peak area of 1-Naphthoic Acid. Calculate the purity of the sample by comparing its peak area to that of the standard.
Applications in Research and Drug Development
Deuterated compounds like 1-Naphthoic Acid-d7 are valuable tools in several areas of research and development:
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Metabolic Studies: The deuterium label allows for the tracking of the molecule and its metabolites in biological systems using mass spectrometry. This is crucial for understanding the pharmacokinetics and metabolic fate of drug candidates.
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Kinetic Isotope Effect Studies: The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. Studying this effect can provide insights into reaction mechanisms.
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Internal Standards: Due to its similar chemical behavior to the non-deuterated form and its distinct mass, 1-Naphthoic Acid-d7 is an ideal internal standard for quantitative analysis of 1-Naphthoic Acid in complex matrices by GC-MS or LC-MS.
Signaling and Metabolic Pathways
While specific signaling pathways involving 1-Naphthoic Acid-d7 are not documented, the metabolic fate of the parent compound, 1-Naphthoic Acid, has been studied, particularly its microbial degradation. The following diagram illustrates a generalized pathway for the bacterial degradation of naphthalene, which can be conceptually extended to its carboxylated derivative.
Microbial Degradation Pathway of Naphthalene:
Caption: A simplified pathway of aerobic microbial degradation of naphthalene.
Conclusion
1-Naphthoic Acid-d7 is a valuable research tool for scientists and drug development professionals. While specific experimental data for the deuterated form is limited, the known properties of its non-deuterated counterpart provide a strong foundation for its application in metabolic research, mechanistic studies, and as an analytical standard. The provided overview of its chemical properties, along with general experimental protocols and relevant biological pathways, serves as a comprehensive resource for its effective utilization in a laboratory setting.
